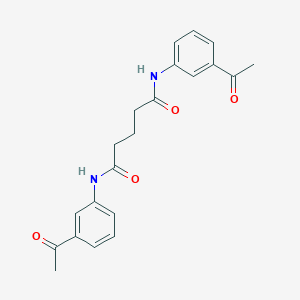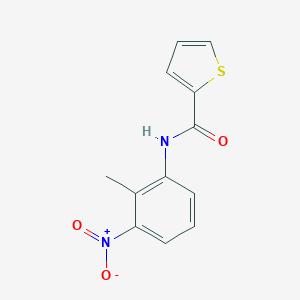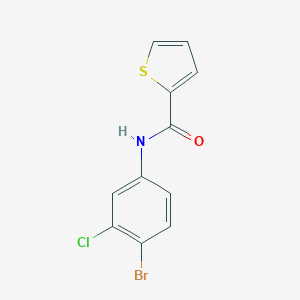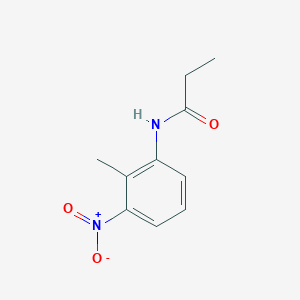![molecular formula C20H15ClO3 B325166 [1,1'-BIPHENYL]-4-YL 2-(4-CHLOROPHENOXY)ACETATE](/img/structure/B325166.png)
[1,1'-BIPHENYL]-4-YL 2-(4-CHLOROPHENOXY)ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a 4-chlorophenoxyacetate group attached to it. The biphenyl structure is known for its stability and versatility, making it a valuable scaffold in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate typically involves the reaction of 4-chlorophenol with 4-bromobiphenyl in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reacted with chloroacetic acid in the presence of a catalyst such as triethylamine to yield the final product.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized biphenyl derivatives.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学研究应用
Chemistry: In chemistry, [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its stable biphenyl core makes it an ideal candidate for various organic synthesis reactions.
Biology: In biological research, this compound is used as a probe to study the interactions between biphenyl derivatives and biological macromolecules. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate is investigated for its potential pharmacological properties. It is studied for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its stability and versatility make it a valuable component in various industrial applications.
作用机制
The mechanism of action of [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The biphenyl core allows it to interact with hydrophobic pockets in proteins and enzymes, potentially inhibiting their activity. The chlorophenoxyacetate group can also interact with specific receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
相似化合物的比较
- [1,1’-Biphenyl]-4-yl (4-methoxyphenoxy)acetate
- [1,1’-Biphenyl]-4-yl (4-bromophenoxy)acetate
- [1,1’-Biphenyl]-4-yl (4-fluorophenoxy)acetate
Comparison: Compared to its analogs, [1,1’-Biphenyl]-4-yl (4-chlorophenoxy)acetate is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to interact with biological targets. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C20H15ClO3 |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
(4-phenylphenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C20H15ClO3/c21-17-8-12-18(13-9-17)23-14-20(22)24-19-10-6-16(7-11-19)15-4-2-1-3-5-15/h1-13H,14H2 |
InChI 键 |
KBDJNAOENZWJKS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B325083.png)
![N-[4-[[(4-bromo-5-methyl-2-oxoindol-3-yl)amino]carbamoyl]phenyl]propanamide](/img/structure/B325084.png)
![N-[4-({2-[(3-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325085.png)
![N-[4-({2-[(5-methyl-2-furyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325088.png)
![N-[4-({2-[1-(2-furyl)ethylidene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325089.png)
![N-[4-({2-[(5-methyl-2-thienyl)methylene]hydrazino}carbonyl)phenyl]propanamide](/img/structure/B325090.png)
![Ethyl [(2-bromophenyl)carbamoyl]formate](/img/structure/B325091.png)
![3,4,5-TRIMETHOXY-N-{2-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B325094.png)

![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B325097.png)
![N-{3-[(3-chlorophenyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B325102.png)



